Cas no 108267-20-5 ((1S,2R)-2-aminocyclohexan-1-ol)

(1S,2R)-2-aminocyclohexan-1-ol structure
108267-20-5 structure
商品名:(1S,2R)-2-aminocyclohexan-1-ol
CAS番号:108267-20-5
MF:C6H13NO
メガワット:115.17352
MDL:MFCD17976458
CID:824236
PubChem ID:2724651

(1S,2R)-2-aminocyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S,2R)-2-Aminocyclohexanol
    • Cyclohexanol, 2-​amino-​, (1S,​2R)​-
    • (1S,2R)-2-aminocyclohexan-1-ol
    • Cyclohexanol, 2-aMino-, (1S,2R)-
    • DB-008726
    • F53834
    • cis-2-Amino-cyclohexanol, AldrichCPR
    • 108267-20-5
    • CS-0030062
    • EN300-244069
    • AS-0784
    • AKOS006283754
    • EN300-3083159
    • cyclohexane, 1-amino-2-hydroxy-
    • (2,6-Dichloro-3-nitro)benzylalcohol
    • rac-(1R,2S)-2-aminocyclohexan-1-ol
    • MFCD09260379
    • 931-15-7
    • DTXSID00369200
    • SCHEMBL1168269
    • PQMCFTMVQORYJC-RITPCOANSA-N
    • cis-2-hydroxycyclohexylamine
    • MDL: MFCD17976458
    • インチ: InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
    • InChIKey: PQMCFTMVQORYJC-RITPCOANSA-N
    • ほほえんだ: C1CC[C@@H]([C@@H](C1)N)O

計算された属性

  • せいみつぶんしりょう: 115.10000
  • どういたいしつりょう: 115.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 74.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 密度みつど: 1.037
  • ふってん: 201 ºC
  • フラッシュポイント: 75 ºC
  • PSA: 46.25000
  • LogP: 0.94890

(1S,2R)-2-aminocyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM200676-100mg
(1S,2R)-2-Aminocyclohexanol
108267-20-5 95%
100mg
$640 2023-11-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93569-250MG
(1S,2R)-2-aminocyclohexan-1-ol
108267-20-5 95%
250MG
¥ 2,310.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93569-500MG
(1S,2R)-2-aminocyclohexan-1-ol
108267-20-5 95%
500MG
¥ 3,841.00 2023-04-05
Chemenu
CM200676-250mg
(1S,2R)-2-Aminocyclohexanol
108267-20-5 95%
250mg
$960 2023-11-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S939257-250mg
(1S,2R)-2-Aminocyclohexanol
108267-20-5 ≥98%
250mg
¥3,735.00 2022-08-31
Enamine
EN300-3083159-0.05g
(1S,2R)-2-aminocyclohexan-1-ol
108267-20-5 95.0%
0.05g
$19.0 2025-03-19
Ambeed
A163834-1g
(1S,2R)-2-Aminocyclohexanol
108267-20-5 98+%
1g
$864.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93569-250mg
(1S,2R)-2-aminocyclohexan-1-ol
108267-20-5 95%
250mg
¥2268.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93569-1g
(1S,2R)-2-aminocyclohexan-1-ol
108267-20-5 95%
1g
¥5657.0 2024-04-26
eNovation Chemicals LLC
Y0979727-5g
(1S,2R)-2-aminocyclohexanol hydrochloride
108267-20-5 95%
5g
$1800 2025-02-27

(1S,2R)-2-aminocyclohexan-1-ol 関連文献

(1S,2R)-2-aminocyclohexan-1-olに関する追加情報

(1S,2R)-2-Aminocyclohexan-1-ol (CAS No. 108267-20-5): A Comprehensive Overview

(1S,2R)-2-Aminocyclohexan-1-ol (CAS No. 108267-20-5) is a chiral compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique stereochemistry and versatile reactivity, making it a valuable building block in the synthesis of various biologically active molecules.

The chemical structure of (1S,2R)-2-Aminocyclohexan-1-ol consists of a cyclohexane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms. The specific stereochemistry of this compound is crucial for its biological activity and reactivity in synthetic transformations. The (1S,2R) configuration imparts distinct properties that differentiate it from other isomers, such as (1R,2S)- or (1R,2R)-configurations.

In recent years, (1S,2R)-2-Aminocyclohexan-1-ol has been extensively studied for its potential applications in the development of novel pharmaceuticals. One notable area of research involves its use as an intermediate in the synthesis of chiral drugs. The chiral nature of this compound allows for the preparation of enantiomerically pure drugs, which can exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

A significant body of research has focused on the role of (1S,2R)-2-Aminocyclohexan-1-ol in the synthesis of compounds with therapeutic potential. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the synthesis of a novel class of antiviral agents. The researchers demonstrated that derivatives of (1S,2R)-2-Aminocyclohexan-1-ol exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses.

Beyond antiviral applications, (1S,2R)-2-Aminocyclohexan-1-ol has also shown promise in the development of anti-inflammatory drugs. A study published in the European Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing selective inhibitors of cyclooxygenase (COX) enzymes. The researchers found that certain derivatives exhibited high selectivity for COX-2 over COX-1, making them potential candidates for treating inflammatory conditions with reduced gastrointestinal side effects.

The synthetic versatility of (1S,2R)-2-Aminocyclohexan-1-ol has also been leveraged in the development of new methodologies for chiral synthesis. A recent paper in the Tetrahedron Letters described an efficient asymmetric synthesis route for this compound using a catalytic asymmetric hydrogenation process. This method not only provides high yields but also ensures excellent enantioselectivity, making it a valuable tool for large-scale production in pharmaceutical settings.

In addition to its applications in drug discovery and development, (1S,2R)-2-Aminocyclohexan-1-ol has been investigated for its potential as a ligand in coordination chemistry. Research published in the Inorganic Chemistry journal explored the coordination behavior of this compound with various metal ions. The results indicated that (1S,2R)-2-Aminocyclohexan-1-ol can form stable complexes with transition metals, which could have implications for catalysis and materials science.

The environmental and safety aspects of (1S,2R)-2-Aminocyclohexan-1-ol have also been considered in recent studies. A comprehensive review published in the Green Chemistry journal evaluated the green chemistry principles applicable to the synthesis and use of this compound. The review highlighted strategies to minimize environmental impact and ensure safe handling practices during laboratory and industrial processes.

In conclusion, (1S,2R)-2-Aminocyclohexan-1-ol (CAS No. 108267-20-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique stereochemistry and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. Ongoing research continues to uncover new applications and improve synthetic methodologies, further solidifying its importance in modern chemical research.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:108267-20-5)(1S,2R)-2-aminocyclohexan-1-ol
A895304
清らかである:99%
はかる:1g
価格 ($):778.0